molecular formula C8H8N4OS B13108691 5-(5-Methoxypyrazin-2-yl)thiazol-2-amine

5-(5-Methoxypyrazin-2-yl)thiazol-2-amine

Cat. No.: B13108691
M. Wt: 208.24 g/mol
InChI Key: GFAGVQGDRUKHBV-UHFFFAOYSA-N
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Description

5-(5-Methoxypyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxypyrazin-2-yl)thiazol-2-amine typically involves the condensation of 5-methoxypyrazine-2-carboxylic acid with thioamides under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxypyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted pyrazine and thiazole derivatives.

Scientific Research Applications

5-(5-Methoxypyrazin-2-yl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Methoxypyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

5-(5-Methoxypyrazin-2-yl)thiazol-2-amine is unique due to the presence of both a methoxypyrazine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(5-methoxypyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-7-4-10-5(2-11-7)6-3-12-8(9)14-6/h2-4H,1H3,(H2,9,12)

InChI Key

GFAGVQGDRUKHBV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)C2=CN=C(S2)N

Origin of Product

United States

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